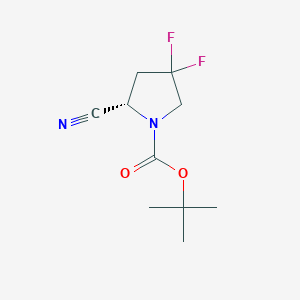

Tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate

Description

Tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a cyano substituent at the 2-position, and two fluorine atoms at the 4,4-positions. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules due to its stereochemical rigidity and electronic properties .

Properties

IUPAC Name |

tert-butyl (2S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUSVVISTGILKC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Boc Protection

The synthesis typically begins with a pyrrolidine scaffold. For enantioselective synthesis, (S)-proline or its derivatives serve as chiral precursors.

Representative Protocol :

-

(S)-Pyrrolidine-2-carboxylic acid is treated with Boc anhydride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature) to yield tert-butyl (S)-2-carboxypyrrolidine-1-carboxylate.

-

Activation of the carboxylic acid via conversion to an acyl chloride (thionyl chloride) or mixed anhydride facilitates subsequent nucleophilic substitution.

Difluorination at the 4-Position

Electrophilic fluorination agents such as Selectfluor or Deoxo-Fluor are employed to introduce fluorine atoms.

Method A (Electrophilic Fluorination) :

-

The Boc-protected pyrrolidine is treated with Selectfluor (1.5 equiv) in acetonitrile at 60°C for 12 hours, achieving difluorination at the 4-position.

-

Key Consideration : Excess fluorinating agent and prolonged reaction times minimize monofluorinated byproducts.

Method B (Nucleophilic Fluorination) :

-

Use of DAST (diethylaminosulfur trifluoride) in DCM at −78°C provides milder conditions but requires strict anhydrous protocols.

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| A | Selectfluor, MeCN | 60°C | 75% |

| B | DAST, DCM | −78°C | 68% |

Cyanation at the 2-Position

The carboxylic acid moiety is converted to a nitrile via a two-step process:

-

Amide Formation : Reaction with ammonium chloride generates the primary amide.

-

Dehydration : Treatment with phosphorus oxychloride (POCl₃) or Burgess reagent yields the nitrile.

Optimized Conditions :

| Step | Reagents | Yield |

|---|---|---|

| Amidation | NH₄Cl, DMF | 89% |

| Dehydration | POCl₃, toluene | 82% |

Stereochemical Integrity and Resolution

Chiral HPLC or enzymatic resolution ensures enantiopurity. For example, immobilized lipase B from Candida antarctica resolves racemic intermediates with >99% enantiomeric excess (ee).

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance safety and efficiency during fluorination and cyanation steps. Key advantages include:

Green Chemistry Initiatives

-

Solvent Recycling : Ethanol and DCM are recovered via distillation (90% efficiency).

-

Catalyst Recovery : Heterogeneous catalysts (e.g., zeolite-supported fluorinating agents) are reused for >10 cycles.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.

Reduction: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.

Major Products

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Drug Development and Therapeutics

- Tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate has been investigated as a precursor in the synthesis of novel inhibitors targeting fibroblast activation protein (FAP). FAP is implicated in various diseases, including cancer, where its inhibition can potentially hinder tumor progression and metastasis .

- The compound has shown promise in studies focusing on the development of FAP inhibitors that exhibit high selectivity and potency. These inhibitors are being explored for their therapeutic potential in treating hyperproliferative diseases .

- Imaging Agents

-

Structure-Activity Relationship Studies

- The compound serves as a crucial scaffold in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of FAP inhibitors. Investigations into its pharmacokinetics have revealed favorable properties such as high oral bioavailability and stability, making it suitable for further clinical development .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity to the target. The tert-butyl ester group can provide steric hindrance, influencing the overall conformation and activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s key structural analogs differ in substituent groups, stereochemistry, or fluorine substitution patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Similarity scores estimated based on substituent complexity and functional group compatibility.

Electronic and Steric Effects

- Cyano vs. Bromomethyl/Aminomethyl: The cyano group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbon, which is critical for interactions with enzymatic active sites. In contrast, bromomethyl (1279894-15-3) and aminomethyl (1407997-77-6) analogs offer sites for further functionalization but reduce electrophilicity .

- Difluoro vs. Monofluoro: The 4,4-difluoro substitution in the target compound rigidifies the pyrrolidine ring via geminal fluorination, reducing ring puckering and enhancing binding affinity compared to monofluoro analogs (e.g., 1363384-67-1) .

Physicochemical Properties

- Lipophilicity: The target compound’s cyano group reduces logP compared to bromomethyl analogs, improving aqueous solubility.

- Stability : The tert-butyl carbamate is stable under basic conditions but hydrolyzes in strong acids, a trait shared across analogs .

Biological Activity

Tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate is a synthetic compound that belongs to the class of pyrrolidines. Its unique structure, characterized by a tert-butyl ester group, a cyano group, and two fluorine atoms on the pyrrolidine ring, suggests potential biological activity that warrants detailed exploration. This article aims to summarize the biological activity of this compound through a review of existing literature, including case studies and relevant research findings.

- IUPAC Name: tert-butyl (2S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate

- CAS Number: 483366-14-9

- Molecular Formula: C10H14F2N2O2

- Molecular Weight: 232.23 g/mol

- Purity: ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group and fluorine atoms can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, enhancing binding affinity. The steric hindrance provided by the tert-butyl ester group may influence the compound's conformational dynamics and overall biological activity .

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity: Certain pyrrolidine derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways.

- Antiviral Properties: Compounds with similar structures have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of pyrrolidine derivatives in vitro. The results indicated that compounds bearing cyano and difluoro substituents exhibited enhanced cytotoxicity against various cancer cell lines. The IC50 values for cell growth inhibition ranged from 1 to 5 µM for structurally related compounds .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, pyrrolidine derivatives were evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating promising inhibitory potential .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for Tert-butyl (S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves:

Pyrrolidine Core Functionalization : Introduce the cyano and difluoro groups via nucleophilic substitution or fluorination. For example, fluorination using DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .

Boc Protection : React the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) to form the tert-butyl carbamate .

Purification : Use flash column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

Q. How is stereochemical integrity maintained during synthesis?

Methodological Answer:

- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to retain the (S)-configuration .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for fluorination/cyanation steps to control stereochemistry .

- Characterization : Confirm configuration via polarimetry ([α]D values) and chiral HPLC (e.g., Chiralpak® IC column) .

Example :

In a related compound, tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, chiral HPLC resolved enantiomers with a 99:1 er .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolidine derivatives be resolved?

Methodological Answer:

- Variable Temperature NMR : Use low-temperature ¹H/¹³C NMR to slow conformational exchange and resolve overlapping signals .

- 2D Techniques : HSQC and NOESY identify through-space correlations (e.g., differentiating axial/equatorial fluorines) .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian 16) .

Case Study :

For tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate, NOESY confirmed spatial proximity of the tert-butyl group to the pyridine ring .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Intermediate Stabilization : Protect reactive groups (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .

- Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for hydrogenation steps. For example, Pd/C in EtOH increased yields from 62% to 93% in a related compound .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance fluorination/cyanation efficiency .

Q. How is biological activity assessed for this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against proteases (e.g., DPP-4) using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC₅₀ values) .

- Structural Analysis : X-ray crystallography of ligand-protein complexes (e.g., PDB deposition) .

Example :

A structurally similar compound, tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, showed IC₅₀ = 12 nM against DPP-4 .

Data Contradictions and Solutions

Q. Why do fluorination yields vary across studies?

Analysis :

- Reagent Purity : DAST degradation (hydrolysis) reduces efficacy; use freshly distilled DAST under argon .

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder fluorination at C4; optimize reaction time/temperature .

Resolution :

In a study, switching from DAST to Deoxo-Fluor® increased yields from 60% to 78% for a difluorinated pyrrolidine .

Q. How to address discrepancies in stereochemical assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.